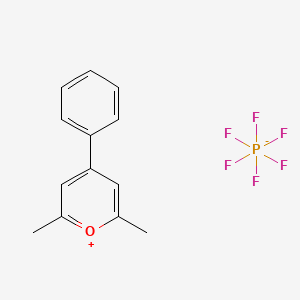
2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate is a chemical compound with the molecular formula C₁₃H₁₃F₆OP It is known for its unique structure, which includes a pyrylium ring substituted with methyl and phenyl groups, and a hexafluorophosphate counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate typically involves the reaction of 2,6-dimethyl-4-phenylpyrylium chloride with potassium hexafluorophosphate. The reaction is carried out in an appropriate solvent, such as acetonitrile, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The pyrylium ring can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyrylium-based compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: It is utilized in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate involves its interaction with specific molecular targets and pathways. The pyrylium ring structure allows it to participate in various chemical reactions, influencing the behavior of other molecules. The hexafluorophosphate counterion also plays a role in stabilizing the compound and facilitating its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dimethyl-4-phenylpyrylium chloride
- 2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate
- 2,6-Dimethyl-4-phenylpyrylium perchlorate
Uniqueness
2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate is unique due to its hexafluorophosphate counterion, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where the hexafluorophosphate ion’s characteristics are advantageous.
Eigenschaften
CAS-Nummer |
84282-34-8 |
|---|---|
Molekularformel |
C13H13F6OP |
Molekulargewicht |
330.21 g/mol |
IUPAC-Name |
2,6-dimethyl-4-phenylpyrylium;hexafluorophosphate |
InChI |
InChI=1S/C13H13O.F6P/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12;1-7(2,3,4,5)6/h3-9H,1-2H3;/q+1;-1 |
InChI-Schlüssel |
ZLPYQPYUYPJFLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=[O+]1)C)C2=CC=CC=C2.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


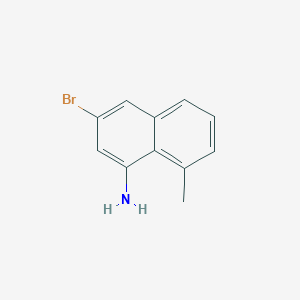
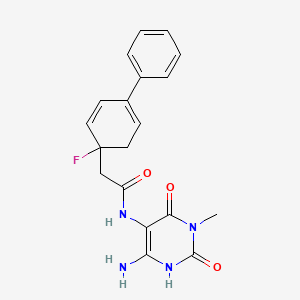

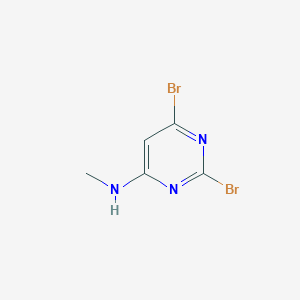
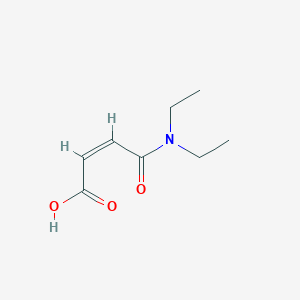

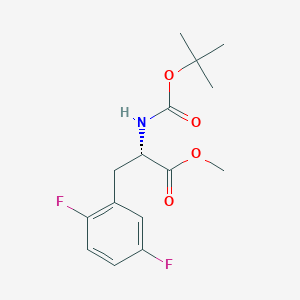
![Trisodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonatopropyl]phosphinate](/img/structure/B12845626.png)
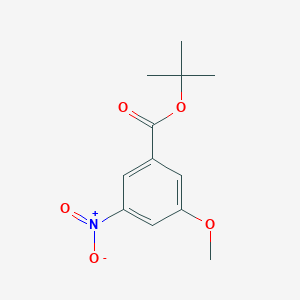

![3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile](/img/structure/B12845640.png)

![2-([1,1'-Biphenyl]-4-yl)-4-(3'-bromo-[1,1'-biphenyl]-3-yl)-6-phenyl-1,3,5-triazine](/img/structure/B12845650.png)
![8-Bromoimidazo[1,5-a]pyridin-3-amine](/img/structure/B12845654.png)
